N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with methyl groups at the 2 and 4 positions, and an acetamide group attached to a phenoxy group substituted with a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide typically involves the reaction of 2,4-dimethylaniline with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-(2-chlorophenoxy)acetamide
- N-(2,4-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide
- N-(2,4-dimethylphenyl)-2-(2-ethylphenoxy)acetamide
Uniqueness
N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and phenoxy rings
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-15(14(3)10-12)18-17(19)11-20-16-7-5-4-6-13(16)2/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTSTYXESSVQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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